molecular formula C19H17NO2 B14152780 4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid CAS No. 4853-37-6

4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid

Cat. No.: B14152780
CAS No.: 4853-37-6
M. Wt: 291.3 g/mol
InChI Key: MRMCLUPKPHEURO-UHFFFAOYSA-N
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Description

4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid is a compound that belongs to the class of heterocyclic aromatic organic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid typically involves the reaction of 2-methyl-5-phenylpyrrole with benzyl chloride under basic conditions to form the intermediate 4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzyl chloride. This intermediate is then subjected to hydrolysis to yield the final product, this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence[][3].

Mechanism of Action

The mechanism of action of 4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of a benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

4853-37-6

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

4-[(2-methyl-5-phenylpyrrol-1-yl)methyl]benzoic acid

InChI

InChI=1S/C19H17NO2/c1-14-7-12-18(16-5-3-2-4-6-16)20(14)13-15-8-10-17(11-9-15)19(21)22/h2-12H,13H2,1H3,(H,21,22)

InChI Key

MRMCLUPKPHEURO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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